2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
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Overview
Description
2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The thiophene derivative is then further functionalized through a series of reactions, including bromination and coupling with benzamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Bromine: for bromination reactions.
Palladium catalysts: for coupling reactions.
Oxidizing agents: such as hydrogen peroxide for oxidation reactions.
Reducing agents: like sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The thiophene ring and oxadiazole moiety are known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
2-bromo-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is unique due to its combination of a brominated benzamide core with a thiophene and oxadiazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C13H8BrN3O2S |
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Molecular Weight |
350.19 g/mol |
IUPAC Name |
2-bromo-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C13H8BrN3O2S/c14-9-5-2-1-4-8(9)13(18)15-12-11(16-19-17-12)10-6-3-7-20-10/h1-7H,(H,15,17,18) |
InChI Key |
FUHMICAGEZUTOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NON=C2C3=CC=CS3)Br |
Origin of Product |
United States |
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